

physical and chemical properties of 6-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-1-chloroisoquinoline**

Cat. No.: **B057692**

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6-Bromo-1-chloroisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **6-Bromo-1-chloroisoquinoline**. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological signaling pathways, particularly in the context of drug discovery and development.

Physical and Chemical Properties

6-Bromo-1-chloroisoquinoline is a halogenated aromatic heterocyclic compound. The presence of both bromine and chlorine atoms on the isoquinoline scaffold makes it a versatile intermediate in organic synthesis, particularly for the introduction of further functionalities through cross-coupling reactions.

Core Data Summary

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2] [3]
Molecular Weight	242.50 g/mol	[1] [2] [3]
Appearance	Light yellow or pale yellow solid	[3]
Melting Point	111-115 °C	
Purity	≥97% (HPLC)	
CAS Number	205055-63-6	[1] [2] [3]
XLogP3	3.8	[1]
Exact Mass	240.92939 Da	[1]
Topological Polar Surface Area	12.9 Å ²	[1]
Solubility	Soluble in organic solvents like ethanol and acetone.	
Storage	Store at room temperature or 0-8°C.	

Spectroscopic Data

While direct experimental spectra are not publicly available in all databases, typical spectroscopic characteristics can be inferred from data on similar compounds. Commercial suppliers indicate the availability of spectral data upon request.[\[4\]](#)[\[5\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system.
- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the bromine and chlorine substituents.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic system, as well as C-Br and C-

Cl stretching vibrations.

Experimental Protocols

Synthesis of 6-Bromo-1-chloroisoquinoline

A common synthetic route to **6-Bromo-1-chloroisoquinoline** involves the treatment of 6-bromoisoquinolin-1(2H)-one with a chlorinating agent.

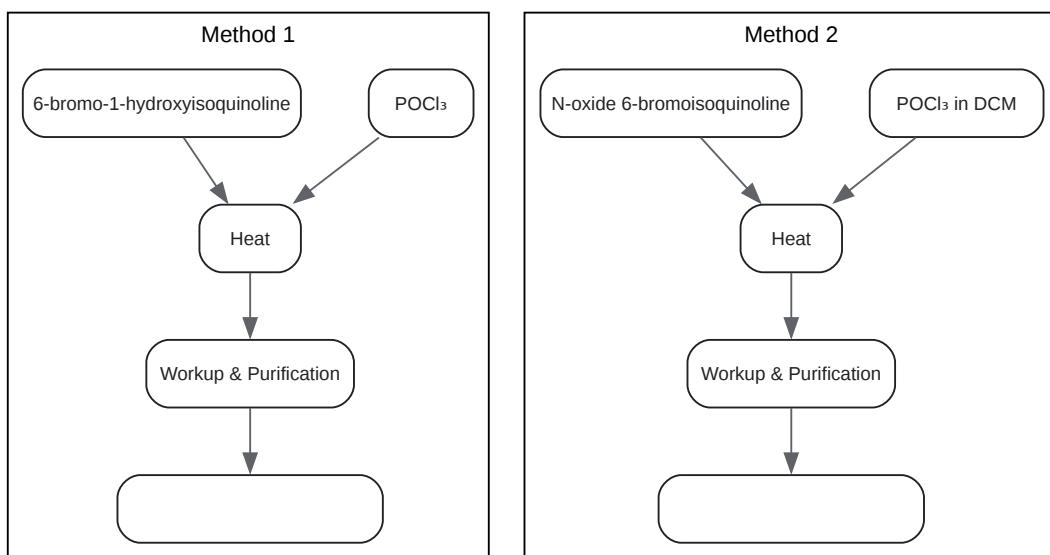
Method 1: From 6-bromo-1-hydroxyisoquinoline

A solution of 6-bromo-1-hydroxyisoquinoline (1 equivalent) in phosphorus oxychloride (POCl_3) is heated.^[3] The reaction mixture is then concentrated, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and washed with an aqueous bicarbonate solution, water, and brine.^[3] The crude product is purified by silica gel chromatography to yield **6-Bromo-1-chloroisoquinoline**.^[3]

Method 2: From N-oxide 6-bromoisoquinoline

N-oxide 6-bromoisoquinoline is dissolved in a dry solvent like dichloromethane (DCM), and phosphorus oxychloride (POCl_3) is added. The reaction is heated, and after completion, the solvent and excess POCl_3 are removed under vacuum. The crude product is redissolved in DCM and washed with saturated sodium carbonate solution, water, and brine. The organic layer is dried and concentrated, and the final product is purified by flash column chromatography.^[3]

Synthesis of 6-Bromo-1-chloroisoquinoline

[Click to download full resolution via product page](#)Synthetic Routes to **6-Bromo-1-chloroisoquinoline**.

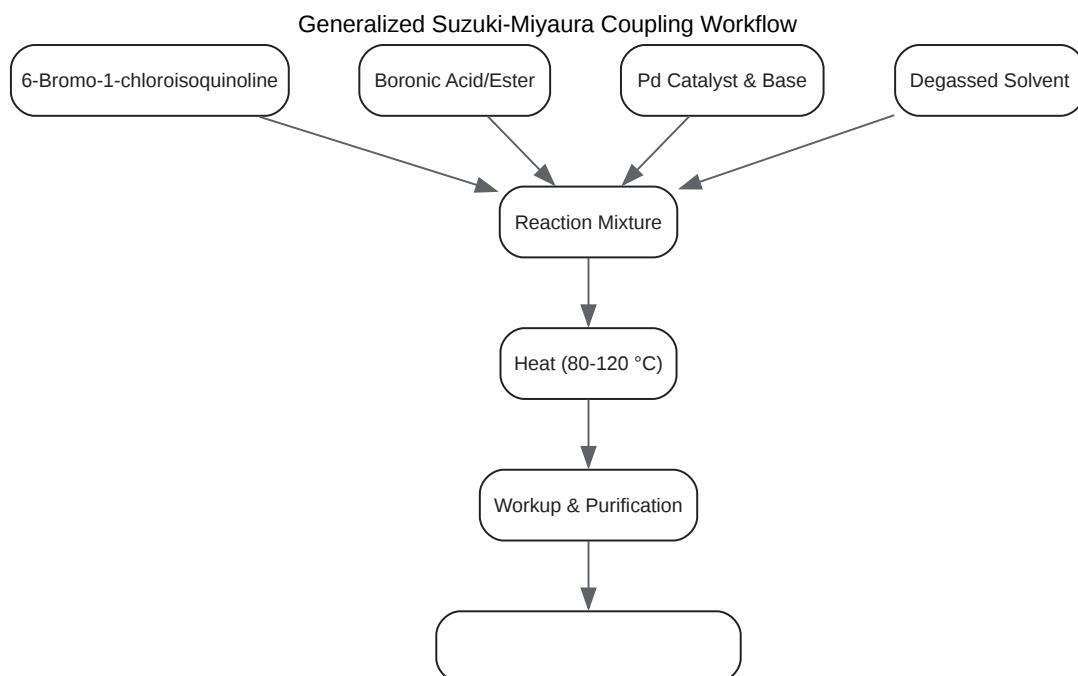
Key Reactions

6-Bromo-1-chloroisoquinoline is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromo-isoquinoline derivative is as follows:

- Reaction Setup: In a reaction vessel, combine **6-Bromo-1-chloroisooquinoline** (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).[\[6\]](#)[\[7\]](#)
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[\[6\]](#)[\[7\]](#)
- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[\[7\]](#)[\[8\]](#)
- Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[\[7\]](#)



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Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds. A general protocol for the Buchwald-Hartwig amination of a bromo-isoquinoline derivative is as follows:

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **6-Bromo-1-chloroisoquinoline** (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs_2CO_3).^{[9][10]}

- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[9][10]
- Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.[10] The reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction is cooled, and the mixture is subjected to an aqueous workup to remove inorganic salts. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[9]

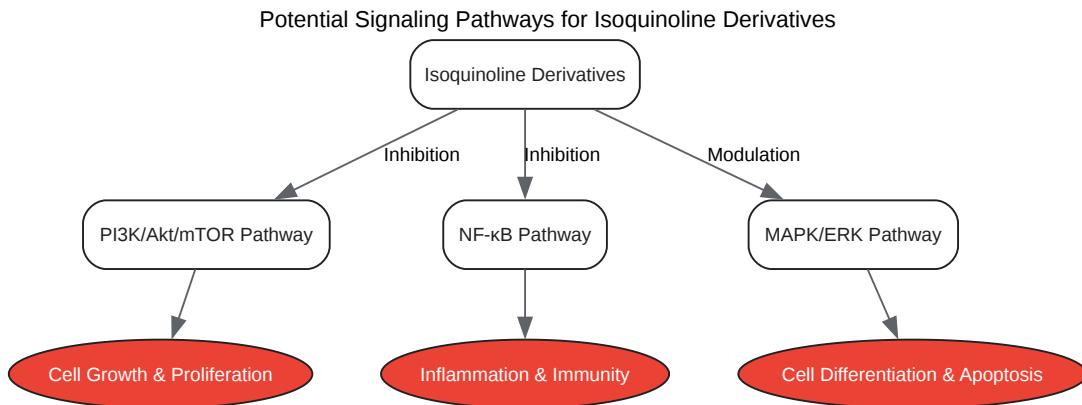
Biological Significance and Signaling Pathways

While specific studies on the biological activity of **6-Bromo-1-chloroisoquinoline** are limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[11][12][13] Halogenated isoquinolines, in particular, are key intermediates in the synthesis of potential therapeutic agents, including those with anticancer and antimicrobial properties.[14][15]

Derivatives of isoquinoline have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer.[11] Some of the prominent pathways include:

- PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several isoquinoline-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[11]
- NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and immune responses and is often dysregulated in cancer. Certain isoquinoline derivatives have demonstrated the ability to inhibit this pathway.[12]
- MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Some isoquinoline alkaloids have been found to interfere with this signaling cascade.[13]

The reactivity of the bromine and chlorine substituents in **6-Bromo-1-chloroisoquinoline** allows for the systematic modification of the isoquinoline core, enabling the generation of libraries of novel compounds for screening against these and other important biological targets.



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General Signaling Pathways Modulated by Isoquinolines.

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- To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-1-chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057692#physical-and-chemical-properties-of-6-bromo-1-chloroisoquinoline>]

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